1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methylcyclohexyl)piperidine-3-carboxamide
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Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(4-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, a sulfonyl group, and a piperidinecarboxamide moiety, making it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(4-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Attachment of the Piperidinecarboxamide Moiety: The final step involves coupling the pyrazole-sulfonyl intermediate with a piperidinecarboxamide derivative, typically using amide bond formation techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(4-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles/nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(4-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE has several applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(4-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules:
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE: Shares the pyrazole-sulfonyl structure but differs in the piperazine moiety.
SULFUR-CONTAINING PYRAZOLES: These compounds have similar sulfonyl groups but may vary in their additional substituents and overall structure.
The uniqueness of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(4-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H30N4O3S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(4-methylcyclohexyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H30N4O3S/c1-13-6-8-16(9-7-13)20-18(23)15-5-4-10-22(12-15)26(24,25)17-11-19-21(3)14(17)2/h11,13,15-16H,4-10,12H2,1-3H3,(H,20,23) |
InChI Key |
NJYRIEVLRBLWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C |
Origin of Product |
United States |
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